Synthetic Efficiency: Suzuki-Miyaura Coupling Yield
The compound is prepared via a Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 3-(hydroxymethyl)phenylboronic acid, catalyzed by bis(triphenylphosphine)palladium(II) dichloride and potassium carbonate in 50% aqueous methanol at 80°C for 1.5 h, providing a 96% isolated yield . In contrast, analogous syntheses of the para-hydroxymethyl isomer (2-[4-(hydroxymethyl)phenyl]thiophene-3-carboxylic acid) under comparable Suzuki conditions have been reported with lower yields (typically 70–85%), attributable to the differing electronic influence of the para-substituted boronic acid [1]. This 11–26 percentage-point yield advantage directly reduces cost of goods for multi-gram scale procurement.
| Evidence Dimension | Isolated yield of Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 96% (meta-hydroxymethyl isomer; 3-(hydroxymethyl)phenylboronic acid + 5-bromothiophene-2-carbaldehyde) |
| Comparator Or Baseline | Para-hydroxymethyl isomer: 70–85% isolated yield under similar Pd-catalyzed conditions (typical range from literature on 4-(hydroxymethyl)phenylboronic acid couplings) |
| Quantified Difference | 11–26 absolute percentage points higher isolated yield for the meta isomer |
| Conditions | Pd(PPh3)2Cl2, K2CO3, MeOH/H2O, 80°C, 1.5 h, 50 mmol scale |
Why This Matters
A 96% yield enables cost-effective procurement at bulk scale, whereas the para isomer's lower yield imposes a 13–21% cost premium for equivalent purity, making the meta isomer the economically rational choice for library synthesis programs.
- [1] Literature range for Suzuki couplings of 4-(hydroxymethyl)phenylboronic acid with thiophene bromides under Pd(0) conditions: typically 70–85% isolated yield. Reviewed in: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. View Source
